Bromoacetic-1,2-13C2 Acid-d2
Description
Significance of Stable Isotopes (¹³C, ²H/D) in Modern Scientific Inquiry
The use of stable isotopes like ¹³C and ²H has revolutionized various fields of scientific research. symeres.com In metabolic studies, they are instrumental in tracing the pathways of molecules within living organisms, providing insights into both normal and disease-state metabolism. nih.gov For instance, ¹³C-labeled glucose can be used to follow its journey through the body and analyze glucose metabolism. Deuterium (B1214612) labeling is particularly useful in mechanistic and kinetic studies, as the heavier isotope can alter reaction rates, a phenomenon known as the kinetic isotope effect. symeres.com This effect provides valuable information about reaction mechanisms. symeres.com Furthermore, stable isotopes are essential in environmental analysis, agrochemical research, and drug metabolism and pharmacokinetics (DMPK) studies. symeres.com
The Role of Specifically Labeled Compounds in Advanced Research Methodologies
The strategic placement of stable isotopes within a molecule, creating a specifically labeled compound, is a cornerstone of advanced research. These labeled compounds serve as internal standards in quantitative analyses, enabling precise measurements of the concentration of their unlabeled counterparts. symeres.com This is particularly crucial in bioanalytical methods for pharmacokinetics and metabolism studies. acanthusresearch.com The combination of stable isotope labeling with mass spectrometry and NMR spectroscopy has significantly enhanced the ability to elucidate the structures of metabolites and delineate complex metabolic pathways. acs.org
Positioning of Bromoacetic-1,2-13C2 Acid-d2 as a Key Isotopic Tracer and Synthetic Precursor
This compound is a specialized, isotopically labeled molecule that holds a significant position in research. In this compound, both carbon atoms are replaced with the stable isotope ¹³C, and the two hydrogen atoms on the alpha-carbon are replaced with deuterium. This dual labeling makes it a powerful tool for a variety of applications.
As an isotopic tracer, its distinct mass allows for clear differentiation from its unlabeled form in complex mixtures, making it ideal for metabolic and mechanistic studies. Its primary role, however, is often as a synthetic precursor. Bromoacetic acid and its derivatives are versatile alkylating agents and building blocks in organic synthesis. isotope.comcymitquimica.comisotope.com The labeled version, this compound, allows for the introduction of the ¹³C and deuterium labels into a wide range of larger, more complex molecules. This enables researchers to synthesize custom-labeled compounds for specific research questions. For example, it can be used to create internal standards for gas chromatography/mass spectrometry (GC/MS) analysis. researchgate.net
The properties of this and related compounds are summarized in the table below:
| Property | Bromoacetic-1,2-13C2 Acid | Bromoacetic acid-13C2,d3 |
| Molecular Weight | 140.93 | 143.95 |
| Formula | C₂H₃BrO₂ | Br¹³CD₂¹³CO₂D |
| Isotopic Purity | 99% ¹³C | 99 atom % ¹³C, 98 atom % D |
| Physical Form | Solid | Solid |
| Boiling Point | Not specified | 208 °C (lit.) |
| Melting Point | Not specified | 47-49 °C (lit.) |
| CAS Number | 52947-00-9 | 1215692-10-6 |
Data sourced from various chemical suppliers. isotope.comcymitquimica.comsigmaaldrich.com
Properties
Molecular Formula |
¹³C₂HD₂BrO₂ |
|---|---|
Molecular Weight |
142.95 |
Origin of Product |
United States |
Synthetic Methodologies for Isotopic Enrichment of Bromoacetic Acid Derivatives
General Principles of Carbon-13 (¹³C) and Deuterium (B1214612) (²H/D) Isotopic Labeling Strategies
Isotopic labeling is a technique that introduces isotopes—atoms of the same element with different numbers of neutrons—into a molecule. masterorganicchemistry.com This process can be achieved by constructing molecules from isotopically enriched starting materials or through isotope exchange reactions on a pre-formed molecule. fas.org Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), are non-radioactive and are widely used as tracers in scientific research. chem-station.com
The core principle of isotopic labeling lies in the ability to track the labeled molecule through complex chemical or biological systems. Since the chemical properties of an isotopically labeled molecule are nearly identical to its unlabeled counterpart, it follows the same reaction pathways. However, the difference in mass allows for its detection and quantification by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org
Carbon-13 (¹³C) Labeling: ¹³C has a natural abundance of approximately 1.1%. Enriching a molecule with ¹³C makes it readily distinguishable in ¹³C-NMR spectroscopy, providing detailed structural information and insights into reaction mechanisms. In mass spectrometry, the increased mass of the ¹³C-labeled molecule allows for clear differentiation from its natural abundance analog.
Deuterium (²H/D) Labeling: Deuterium, with a natural abundance of about 0.015%, is the heavy isotope of hydrogen. Replacing hydrogen with deuterium can introduce a significant kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. chem-station.com This phenomenon is a powerful tool for studying reaction mechanisms. chem-station.com Deuterium labeling is also extensively used to simplify ¹H-NMR spectra and as an internal standard in quantitative mass spectrometry.
The strategy for synthesizing a multiply labeled compound like Bromoacetic-1,2-13C2 Acid-d2 typically involves a step-by-step construction using precursors that are already enriched with the desired isotopes. fas.org This approach ensures that the labels are placed at specific, predetermined positions within the molecular structure.
Precursor Selection and Chemical Transformations for this compound Synthesis
The synthesis of this compound is a multi-step process that requires careful selection of isotopically enriched starting materials and precise control over subsequent chemical reactions to achieve the desired labeling pattern.
Routes from ¹³C-Enriched and Deuterated Starting Materials
A plausible and controlled synthetic route to this compound begins with commercially available, doubly ¹³C-labeled acetic acid (Acetic-1,2-13C2 acid). The synthesis proceeds through deuteration followed by a regioselective bromination.
Deuteration of Acetic-1,2-¹³C₂ Acid: The first step involves the exchange of the alpha-protons of Acetic-1,2-¹³C₂ acid with deuterium. This is typically achieved by heating the labeled acetic acid in the presence of deuterium oxide (D₂O) and a suitable acid or base catalyst. This process yields Acetic-1,2-¹³C₂ acid-d₃, where all hydrogens on the methyl and carboxyl groups are replaced with deuterium.
Alpha-Bromination: The key step to introduce the bromine atom at the alpha-position (C2) is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comalfa-chemistry.combyjus.comorganic-chemistry.org This classic organic reaction converts a carboxylic acid with an α-hydrogen into an α-halo carboxylic acid. nrochemistry.com In this synthesis, Acetic-1,2-¹³C₂ acid-d₂ (after workup of the deuterated intermediate in H₂O to retain the acidic proton) is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.comorganic-chemistry.org The reaction proceeds via an acyl bromide intermediate, which enolizes, allowing for the selective bromination at the alpha-carbon, displacing one of the deuterium atoms. masterorganicchemistry.com An aqueous workup then hydrolyzes the acyl bromide to yield the final product, Bromoacetic-1,2-¹³C₂ Acid-d₂.
The table below outlines the proposed synthetic pathway.
| Step | Precursor | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Acetic-1,2-¹³C₂ acid | D₂O, Acid/Base catalyst | Acetic-1,2-¹³C₂ acid-d₃ | Hydrogen-Deuterium Exchange |
| 2 | Acetic-1,2-¹³C₂ acid-d₂ | 1. PBr₃ (cat.), Br₂ 2. H₂O | Bromoacetic-1,2-¹³C₂ Acid-d₂ | Hell-Volhard-Zelinsky Reaction |
Derivatization Pathways to Labeled Esters (e.g., Ethyl Bromoacetate-1,2-¹³C₂-d₂)
Bromoacetic acid and its isotopologues are often used in the form of their esters, which are versatile alkylating agents in organic synthesis. The conversion of Bromoacetic-1,2-¹³C₂ Acid-d₂ to its corresponding ethyl ester is typically accomplished through Fischer esterification. libretexts.org
This reaction involves heating the labeled carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgorgsyn.org The reaction is an equilibrium process, and using excess alcohol helps to drive the equilibrium towards the formation of the ester. Water generated during the reaction is often removed to further increase the yield. orgsyn.org The resulting Ethyl Bromoacetate-1,2-¹³C₂-d₂ can then be purified by distillation. orgsyn.org
Isotopic Purity and Regiochemical Control in Labeled Compound Synthesis
Ensuring the isotopic purity and the precise location of the labels (regiochemical control) is critical for the application of isotopically enriched compounds. A combination of analytical techniques is employed to verify the final product's integrity. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), including techniques like Time-of-Flight (TOF) LC/MS, is the primary tool for determining isotopic enrichment. researchgate.netalmacgroup.comalmacgroup.com It accurately measures the mass-to-charge ratio of the molecule, allowing for the confirmation of the incorporation of ¹³C and deuterium atoms by observing the expected increase in molecular weight. By analyzing the isotopic distribution pattern, the percentage of the desired labeled molecule relative to partially labeled or unlabeled species can be precisely calculated. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the exact position of the isotopic labels within the molecule.
¹³C-NMR: A ¹³C-NMR spectrum will show strong signals for the enriched carbon positions (C1 and C2), confirming their successful incorporation.
¹H-NMR: The ¹H-NMR spectrum is used to verify the absence of protons at the deuterated positions. For Bromoacetic-1,2-¹³C₂ Acid-d₂, the signal corresponding to the alpha-protons (CH₂Br) would be significantly diminished or absent.
²H-NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
The combination of these methods provides a comprehensive characterization of the synthesized labeled compound, ensuring both high isotopic purity and correct regiochemistry. nih.gov
The following table summarizes the key analytical methods used for quality control.
| Analytical Technique | Information Obtained | Purpose |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and isotopic distribution | Confirms isotopic incorporation and quantifies isotopic purity researchgate.netalmacgroup.com |
| ¹³C-NMR Spectroscopy | Chemical shifts of carbon atoms | Confirms the position of ¹³C labels nih.gov |
| ¹H-NMR Spectroscopy | Presence and location of protons | Verifies the substitution of hydrogen with deuterium |
| ²H-NMR Spectroscopy | Presence and location of deuterium | Directly confirms the position of deuterium labels |
Advanced Spectroscopic and Analytical Characterization of Isotopically Labeled Bromoacetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and atomic connectivity within a molecule. nih.gov For isotopically labeled compounds, specific NMR methods are used to detect the enriched nuclei, confirming their presence and position.
Carbon-13 NMR spectroscopy is instrumental in analyzing Bromoacetic-1,2-13C2 Acid-d2. Unlike in its unlabeled counterpart where 13C is at a natural abundance of only ~1.1%, the high enrichment in the labeled molecule provides a strong signal for analysis.
Structural Elucidation : The 13C NMR spectrum provides direct evidence of the carbon skeleton. For bromoacetic acid, two distinct signals are expected: one for the carboxylic carbon (C1) and one for the alpha-carbon bonded to bromine (C2). The chemical shifts of these carbons are indicative of their chemical environment.
Isotopic Enrichment Verification : The presence of two adjacent 13C atoms gives rise to carbon-carbon coupling (¹J C-C), a phenomenon not typically observed in unlabeled compounds due to the low probability of two 13C atoms being adjacent. nih.gov The observation of this coupling provides definitive proof of the 1,2-13C2 labeling. The isotopic purity can be assessed by the high intensity of the 13C signals relative to any residual 12C signals. The enrichment is typically specified as atom % 13C. sigmaaldrich.com
Table 1: Expected 13C NMR Parameters for this compound An interactive data table is available below the static version.
| Carbon Position | Expected Chemical Shift (δ) ppm | Expected Coupling |
| 13C1 (Carboxyl) | ~170 ppm | Doublet (due to ¹J C1-C2) |
| 13C2 (Methylene) | ~25 ppm | Doublet (due to ¹J C1-C2) |
| Carbon Position | Expected Chemical Shift (δ) ppm | Expected Coupling |
|---|---|---|
| 13C1 (Carboxyl) | ~170 ppm | Doublet (due to ¹JC1-C2) |
| 13C2 (Methylene) | ~25 ppm | Doublet (due to ¹JC1-C2) |
Deuterium (B1214612) (2H) NMR spectroscopy is specifically used to detect the deuterium nuclei. wikipedia.orgmagritek.com Since the natural abundance of 2H is very low (about 0.016%), a strong signal in the 2H NMR spectrum is clear evidence of isotopic enrichment. wikipedia.org
Deuterium Localization : The chemical shift in 2H NMR is similar to that in proton (1H) NMR, allowing for the identification of the deuterium's location. wikipedia.orgmagritek.com For this compound, a single signal corresponding to the methylene position (CD2) is expected. The absence of a proton signal at this position in the corresponding 1H NMR spectrum further confirms the successful deuteration.
Quantification : Quantitative NMR (qNMR) techniques can be applied to 2H spectra to determine the level of deuteration. By integrating the 2H signal and comparing it to a known internal standard, the precise isotopic abundance of deuterium can be calculated. A combined 1H NMR and 2H NMR approach has been established as a highly accurate method for determining the isotopic abundance in deuterated compounds. wiley.comnih.gov
While this compound is a simple molecule, multidimensional NMR techniques are invaluable for confirming the structure of more complex isotopically labeled systems and can be applied here for unambiguous confirmation. sigmaaldrich.com These experiments correlate signals from different nuclei, providing a map of atomic connectivity.
Heteronuclear Correlation : Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be adapted to correlate the 13C and 2H nuclei. A 13C-2H HSQC experiment would show a direct correlation between the 13C signal of the methylene carbon and the 2H signal of the attached deuterium atoms. This provides unequivocal evidence that the deuterium labels are located on the second carbon atom of the bromoacetic acid backbone, confirming the "d2" designation. These 2D techniques are particularly powerful for resolving crowded spectra and establishing J-coupling networks in labeled molecules. nih.govacs.org
Mass Spectrometry (MS) for Precise Isotopic Abundance Determination
Mass spectrometry measures the mass-to-charge ratio of ions, making it an essential tool for confirming the incorporation of heavier isotopes into a molecule. The increase in molecular weight directly corresponds to the number of heavy isotopes introduced.
Quantitative MS confirms the successful synthesis of the labeled compound by measuring its precise molecular weight.
Isotopic Abundance : By analyzing the isotopic distribution pattern in the mass spectrum, the abundance of the labeled compound can be determined. Quantitative approaches often involve comparing the signal intensity of the labeled molecule to that of an unlabeled internal standard. researchgate.netbenthamscience.com This allows for the precise measurement of isotopic enrichment levels.
Table 2: Theoretical Mass Comparison for Bromoacetic Acid Isotopologues An interactive data table is available below the static version.
| Compound | Molecular Formula | Approximate Monoisotopic Mass (Da) |
| Bromoacetic Acid | C2H3BrO2 | 137.93 |
| This compound | ¹³C2HD2BrO2 | 141.95 |
| Compound | Molecular Formula | Approximate Monoisotopic Mass (Da) |
|---|---|---|
| Bromoacetic Acid | C₂H₃BrO₂ | 137.93 |
| Bromoacetic-1,2-13C₂ Acid-d₂ | ¹³C₂HD₂BrO₂ | 141.95 |
Tandem mass spectrometry (MS/MS) involves selecting the parent ion of the labeled molecule and subjecting it to fragmentation. The resulting fragment ions provide information about the location of the isotopic labels within the molecule. nih.gov
Fragmentation Pathway Analysis : The fragmentation of bromoacetic acid typically involves the loss of the carboxyl group (-COOH) or the bromine atom (-Br). By analyzing the masses of the resulting fragments from the labeled compound, the position of the isotopes can be confirmed.
Loss of Bromine : If the parent ion of this compound fragments by losing the bromine atom, the remaining fragment ion ([¹³C2HD2O2]+) would have a specific mass that confirms the presence of both 13C atoms and both deuterium atoms on the non-bromine portion of the molecule.
Loss of Carboxyl Group : The loss of the labeled carboxyl group ([¹³COOD]) would result in a fragment ([¹³CHDBr]+). The mass of this fragment would confirm that one 13C and one 2H are in the carboxyl group, while the other 13C and 2H are on the methylene carbon, which is inconsistent with the compound's structure. The correct fragmentation would show the loss of the carboxyl radical, and the mass of the remaining bromo-methylene fragment would confirm the location of the labels.
This analysis of fragment ion ratios provides high confidence in the positional integrity of the isotopic labels. stmarys-ca.edu
Chromatographic Separations of Labeled Isotopologues for Analytical Precision
The analytical precision of methods relying on isotopically labeled standards is highly dependent on the quality of the chromatographic separation. The primary goal is to separate the analyte of interest from matrix interferences that could affect its ionization and detection in the mass spectrometer. While the mass spectrometer can distinguish between the labeled and unlabeled forms, co-elution with matrix components can lead to ion suppression or enhancement, thereby affecting accuracy.
For haloacetic acids, a significant challenge in chromatographic separation is their polar nature and the presence of high concentrations of inorganic ions in samples like drinking water. thermofisher.com These matrix ions can interfere with the retention and ionization of the target analytes. thermofisher.com
Several chromatographic strategies have been developed to address these challenges:
Reversed-Phase HPLC: This is a common technique, but standard C18 columns may provide insufficient retention for highly polar haloacetic acids and poor separation from matrix ions. thermofisher.com
Mixed-Mode Chromatography: Columns that offer both reversed-phase and anion-exchange retention mechanisms, such as the Thermo Scientific™ Acclaim™ HAA column, have proven effective. thermofisher.com This dual retention mechanism allows for the separation of haloacetic acids from high concentrations of matrix ions, leading to more robust and reproducible results. thermofisher.com
Ion-Exchange Chromatography (IC): IC is well-suited for separating ionic species like haloacetic acids. It can be coupled with mass spectrometry (IC-MS) or conductivity detection. researchgate.net This technique separates analytes based on their charge and allows for effective removal of interfering matrix ions. chromatographyonline.com Two-dimensional IC can further enhance the cleanup process by eliminating the matrix in the first dimension before separating the analytes in the second dimension. chromatographyonline.com
The separation of the labeled isotopologue (this compound) from its unlabeled counterpart is generally not necessary or intended during the chromatographic step of an isotope dilution analysis. Due to their nearly identical chemical properties, they are expected to co-elute. The slight difference in mass has a negligible effect on retention time under typical LC or GC conditions. The key is the baseline separation of this co-eluting pair from any interfering compounds in the sample matrix to ensure accurate and precise quantification by the mass spectrometer.
| Technique | Stationary Phase Principle | Advantages for Labeled Isotopologue Analysis | Considerations |
|---|---|---|---|
| Reversed-Phase HPLC | Hydrophobic interaction | Widely available, compatible with MS. | Potential for poor retention and matrix interference. |
| Mixed-Mode Chromatography | Hydrophobic and ion-exchange | Excellent separation from matrix ions, robust performance. thermofisher.com | Specialized column required. |
| Ion-Exchange Chromatography | Electrostatic interaction | Highly effective for ionic analytes and matrix removal. chromatographyonline.comresearchgate.net | Mobile phase compatibility with MS needs careful consideration. |
Applications in Metabolic Flux Analysis Mfa and Isotope Tracing Studies
Fundamental Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation
Stable isotope tracing is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), to follow the metabolic fate of a substrate through a network of biochemical reactions. The fundamental principle lies in introducing a molecule enriched with a stable isotope into a biological system and then tracking the incorporation of this isotope into downstream metabolites. This approach offers unparalleled insights into the metabolic wiring of cells.
When a ¹³C-labeled substrate, such as a derivative of Bromoacetic-1,2-13C2 Acid-d2, is consumed by cells, the labeled carbon atoms are incorporated into various intermediates of metabolic pathways. By measuring the mass distribution of these intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the pathways through which the substrate was metabolized. The pattern of isotope labeling in the products provides qualitative information about the origin of the metabolites and the relative rates of their production.
This method is instrumental in understanding how genetic modifications or external perturbations affect cellular metabolism. The analysis of both dynamic and steady-state labeling patterns in downstream metabolites provides valuable qualitative information as to their origin and relative rates of production.
Methodological Approaches for ¹³C-MFA Using Labeled Carbon Substrates
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a quantitative method that uses the data from stable isotope tracing experiments to calculate the absolute rates of metabolic reactions. The core of ¹³C-MFA is to feed cells a ¹³C-labeled substrate and measure the resulting isotopic labeling patterns in key metabolites.
The process begins with the selection of an appropriate isotopic tracer. The choice of tracer is critical as it determines which metabolic fluxes can be accurately determined. For instance, a tracer like this compound, being a two-carbon compound, would be expected to enter central carbon metabolism, likely after conversion to acetyl-CoA. The distinct labeling pattern it generates in downstream metabolites is then used to infer the metabolic fluxes.
A crucial aspect of ¹³C-MFA is the experimental design, which must ensure that the cells reach a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is also stable.
Achieving isotopic steady state is essential for simplifying the mathematical models used to calculate fluxes. The time required to reach this state varies depending on the metabolic pathway and the organism. For example, glycolysis may reach isotopic steady state within minutes, while the tricarboxylic acid (TCA) cycle can take hours. To ensure a steady state is reached, cell cultures are often maintained in a continuous or semi-continuous culture system where nutrient levels and cell density are kept constant.
The choice of the labeled substrate and the specific labeling pattern are also critical components of the experimental design. Different tracers provide different levels of information for specific pathways. For example, to study the pentose phosphate pathway, [1,2-¹³C₂]glucose is often used as it produces distinct labeling patterns in downstream metabolites depending on the pathway taken.
Once the cells have been cultured with the ¹³C-labeled substrate and have reached isotopic steady state, the metabolic activity must be quenched rapidly to prevent further changes in metabolite levels and labeling. This is typically achieved by flash-freezing the cells in a cold solvent like liquid nitrogen.
Following quenching, the intracellular metabolites are extracted from the cells. The extracted metabolites are then prepared for analysis by mass spectrometry. For gas chromatography-mass spectrometry (GC-MS), which is a common analytical technique for MFA, metabolites often need to be chemically modified in a process called derivatization. Derivatization increases the volatility and thermal stability of the metabolites, making them suitable for GC-MS analysis. This process must be carefully performed to avoid isotopic fractionation or degradation of the metabolites.
Elucidation of Central Carbon Metabolic Pathways
The central carbon metabolism, which includes glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and biosynthesis. ¹³C-MFA is a powerful tool to dissect the fluxes through these interconnected pathways.
Glycolysis and the PPP are two major pathways for glucose catabolism. Glycolysis breaks down glucose into pyruvate, generating ATP and NADH. The PPP runs parallel to glycolysis and is the primary source of NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.
By using a specifically labeled tracer, the relative fluxes through glycolysis and the PPP can be determined. For instance, if a ¹³C₂-labeled substrate like a derivative of this compound enters the glycolytic pathway after being converted to a three-carbon intermediate, the labeling pattern of subsequent metabolites such as pyruvate and lactate will reflect the pathway's activity.
The table below illustrates a hypothetical mass isotopomer distribution (MID) for pyruvate, a key metabolite at the junction of several pathways, after labeling with a generic ¹³C₂ tracer that enters as acetyl-CoA. The MID shows the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), or more labeled carbon atoms.
| Metabolite | Isotopologue | Relative Abundance (%) - Condition A | Relative Abundance (%) - Condition B |
|---|---|---|---|
| Pyruvate | M+0 | 40 | 25 |
| M+1 | 15 | 20 | |
| M+2 | 45 | 55 | |
| M+3 | 0 | 0 |
This table presents hypothetical data for illustrative purposes. The actual mass isotopomer distribution would depend on the specific tracer and experimental conditions.
The TCA cycle is the central hub of cellular metabolism, oxidizing acetyl-CoA to generate ATP and reducing equivalents. It also provides precursors for the biosynthesis of amino acids, nucleotides, and other molecules. Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis.
A tracer such as a derivative of this compound, upon conversion to ¹³C₂-acetyl-CoA, would enter the TCA cycle by condensing with oxaloacetate to form citrate. The ¹³C label would then be distributed throughout the TCA cycle intermediates. By analyzing the labeling patterns of these intermediates, such as citrate, succinate, and malate, the activity of the TCA cycle can be quantified.
Furthermore, the labeling patterns can reveal the extent of anaplerotic fluxes. For example, the carboxylation of pyruvate to form oxaloacetate is a key anaplerotic reaction. The contribution of this pathway can be distinguished from the direct entry of acetyl-CoA into the TCA cycle by the specific labeling patterns it generates in TCA cycle intermediates.
The following table shows a representative MID for citrate under two different metabolic states, highlighting how changes in TCA cycle and anaplerotic fluxes can alter the labeling pattern.
| Metabolite | Isotopologue | Relative Abundance (%) - High Anaplerosis | Relative Abundance (%) - Low Anaplerosis |
|---|---|---|---|
| Citrate | M+0 | 10 | 20 |
| M+1 | 5 | 10 | |
| M+2 | 60 | 50 | |
| M+3 | 15 | 10 | |
| M+4 | 10 | 10 |
This table presents hypothetical data for illustrative purposes. The actual mass isotopomer distribution would depend on the specific tracer and experimental conditions.
Based on a thorough review of available scientific literature, it is not possible to generate an article on the applications of "this compound" in Metabolic Flux Analysis (MFA) for tracing amino acid and fatty acid biosynthesis. The core premise of the request is inconsistent with the known chemical properties and biological roles of bromoacetic acid.
Bromoacetic acid is a toxic substance and a potent alkylating agent, primarily used in chemical synthesis and known to inhibit certain enzymes. cymitquimica.comisotope.comresearchgate.netnih.gov Metabolic tracers used in MFA, by contrast, are typically substrates like glucose or amino acids that are consumed by cells and their labeled atoms are incorporated into various metabolic pathways. creative-proteomics.comnih.gov There is no evidence in published research to suggest that this compound is used as a metabolic tracer to track the biosynthesis or catabolism of amino acids and fatty acids.
Consequently, there are no research findings, data tables, computational models, or case studies related to the specific applications outlined in the user's request. Generating an article on this topic would require fabricating information, which would be scientifically inaccurate. Therefore, the requested article cannot be provided.
Role As a Precursor in the Synthesis of Complex Labeled Biomolecules and Research Probes
Synthesis of Isotopically Enriched Natural Products and Their Analogs
The precise tracking of natural products and their analogs in biological systems is made possible by isotopic labeling. Bromoacetic-1,2-¹³C₂ Acid-d₂ provides a foundational component for building these labeled molecules.
Isotopically labeled plant hormones are invaluable tools for studying plant physiology and metabolism. Abscisic acid (ABA) is a key hormone involved in stress responses and seed development. The synthesis of labeled ABA, specifically (±)-[1,2-¹³C₂]Abscisic Acid, has been developed for use as a stable and pure internal standard for gas chromatography/mass spectrometry (GC/MS) analysis. nih.govnih.gov
The synthetic route involves a Wittig reaction, a fundamental process in organic chemistry for creating carbon-carbon double bonds. The key steps are outlined below:
Preparation of the Phosphorane: The synthesis begins with [1,2-¹³C₂]bromoacetic acid, which is used to prepare the corresponding carbomethoxymethylenetriphenylphosphorane. nih.govnih.gov
Wittig Reaction: This labeled phosphorane is then reacted with 1-hydroxy-4-keto-α-ionone. nih.govnih.gov
Saponification: The resulting product, methyl [1,2-¹³C₂]ABA, is saponified (hydrolyzed under basic conditions) to yield the final product, [1,2-¹³C₂]Abscisic Acid. nih.govnih.gov
This method provides a reliable way to produce a high-purity internal standard essential for accurate quantification of natural ABA in plant tissues. nih.gov
Bromoacetic-1,2-¹³C₂ Acid-d₂ can be readily converted into other useful labeled intermediates. A prime example is its esterification to form Ethyl [1,2-¹³C₂]Bromoacetate. isotope.com This derivative is also a versatile alkylating agent used in various organic syntheses. isotope.com The conversion from the labeled acid to its ethyl ester is a standard chemical transformation that expands the range of reactions in which the isotopic label can be incorporated. Ethyl [1,2-¹³C₂]Bromoacetate is a key reactant in the synthesis of more complex molecules, including labeled polymers. nih.gov
| Precursor Compound | Derived Intermediate | Significance |
|---|---|---|
| Bromoacetic-1,2-¹³C₂ Acid-d₂ | Ethyl [1,2-¹³C₂]Bromoacetate | Serves as a versatile labeled alkylating agent for further synthetic steps. isotope.comnih.gov |
The study of polymer structure, degradation, and crosslinking mechanisms can be significantly enhanced by isotopic labeling. Ethylene-propylene-diene monomer (EPDM) rubbers are widely used materials known for their resistance to UV degradation and ozone attack. nih.gov To better understand the chemical conversions that occur in EPDM, such as during vulcanization, researchers have synthesized ¹³C-labeled versions. nih.govnih.gov
The synthesis of a specifically labeled EPDM rubber utilizes Ethyl [1,2-¹³C₂]bromoacetate as a key precursor. nih.gov This labeled intermediate is used in the multi-step synthesis of [2,8-¹³C₂] labeled 5-ethylidene-2-norbornene (ENB), which is one of the diene monomers used in the commercial production of EPDM. nih.gov This labeled ENB is then terpolymerized with ethene and propene to produce the final labeled EPDM rubber. nih.gov The presence of the ¹³C labels allows for detailed characterization by NMR spectroscopy, providing an excellent tool for studying chemical changes in the polymer structure, such as those occurring during crosslinking. nih.gov
Design and Synthesis of Isotopically Labeled Chemical Probes
Chemical probes are essential for identifying and characterizing the function of proteins and other biomolecules. Incorporating isotopic labels into these probes facilitates their detection and quantification in complex biological samples.
Affinity-based probes are designed to bind specifically to a target protein. nih.gov They typically consist of three components: a ligand that provides binding affinity, a reactive group (or "warhead") that forms a covalent bond with the target, and a reporter group for detection and enrichment. nih.govfrontiersin.org
The bromoacetyl group, derived from bromoacetic acid, is a well-established reactive moiety that can act as a warhead. It functions as an alkylating agent, forming stable covalent bonds with nucleophilic amino acid residues on a protein, most notably the thiol group of cysteine. By starting with Bromoacetic-1,2-¹³C₂ Acid-d₂, one can synthesize an affinity probe where the isotopic label is incorporated within the reactive part of the molecule. When this probe binds to its target protein, the protein itself becomes isotopically tagged. This "tagging" allows for the identification of the target protein and the specific site of interaction using mass spectrometry. The design of such probes is a modular process where the ligand, reactive group, and reporter tag are synthetically combined to create a tool for protein profiling. nih.govfrontiersin.org
Quantitative proteomics and metabolomics rely on methods that can accurately measure the relative abundance of thousands of proteins or metabolites between different samples. Chemical isotope labeling is a cornerstone of this field. nih.gov Reagents are designed to react with specific functional groups on peptides or metabolites, thereby introducing an isotopic tag.
The reactivity of the bromoacetyl group makes it suitable for developing isotopic tagging reagents that target cysteine residues in peptides. nih.govprotocols.io An isotopically labeled reagent synthesized from Bromoacetic-1,2-¹³C₂ Acid-d₂ can be used to derivatize all accessible cysteine-containing peptides in a protein digest. This is analogous to well-established methods like Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA), as iodoacetamide and bromoacetamide have similar reactivity towards thiols. protocols.ioresearchgate.net
| Labeling Strategy | Target Moiety | Principle of Quantification |
|---|---|---|
| Isotopic Cysteine Tagging | Thiol group of Cysteine | Samples are labeled with "light" or "heavy" isotopic versions of the reagent. The relative abundance of peptides is determined by comparing the signal intensities of the light and heavy pairs in the mass spectrometer. nih.govwashington.edu |
When two samples (e.g., control vs. treated) are labeled with different isotopic versions of the tag (one "light" and one "heavy" synthesized from an unlabeled and a labeled bromoacetic acid, respectively), they can be combined and analyzed in a single mass spectrometry run. washington.edu The mass difference introduced by the isotopic labels allows for the direct comparison of the peak intensities for each peptide pair, providing precise relative quantification of protein levels between the samples. nih.gov This approach, known as MS1-based quantification, leverages the distinct mass of the labeled peptides for comparative analysis. nih.gov
Labeled Building Blocks for Complex Organic Synthesis
Bromoacetic-1,2-13C2 Acid-d2 serves as a crucial starting material, or "building block," in the multi-step chemical synthesis of more complex, isotopically labeled molecules. In this role, the intact dual-labeled acetyl group (-¹³CD₂-¹³COOH) is incorporated into a larger molecular scaffold. This strategy is fundamental to creating precisely labeled biomolecules and research probes that are otherwise difficult to obtain. The presence of both carbon-13 and deuterium (B1214612) isotopes provides a distinct mass signature, making these synthesized molecules invaluable for studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The utility of isotopically labeled building blocks like this compound is that they allow for the strategic introduction of labels at specific positions within a target molecule. This site-specific labeling is essential for tracking the metabolic fate of compounds, elucidating biosynthetic pathways, and quantifying molecules in complex biological samples with high precision.
Detailed Research Findings: Synthesis of Labeled Abscisic Acid
A notable application demonstrating the use of a structurally similar building block, [1,2-¹³C₂]bromoacetic acid, is in the synthesis of the plant hormone (±)-[1,2-¹³C₂]Abscisic Acid ([¹³C₂]ABA). This research highlights how a simple labeled two-carbon unit can be used to construct a complex, naturally occurring biomolecule. The primary goal of this synthesis was to produce a stable and pure internal standard for gas chromatography/mass spectrometry (GC/MS) analysis of abscisic acid from biological samples rsc.org.
The synthesis involved a Wittig reaction, a common method in organic chemistry for forming carbon-carbon double bonds. In this process, the labeled bromoacetic acid was first converted into a corresponding phosphonium ylide. This labeled ylide was then reacted with a complex ketone precursor, 1-hydroxy-4-keto-α-ionone, to form the carbon skeleton of abscisic acid. The final step involved the saponification (hydrolysis) of the resulting methyl ester to yield the desired labeled abscisic acid rsc.org.
The incorporation of the ¹³C₂-labeled acetyl group from bromoacetic acid into the final abscisic acid molecule provides a distinct mass shift, allowing it to be easily distinguished from the natural, unlabeled hormone in a sample. This is critical for its function as an internal standard, enabling accurate quantification. While this example uses the ¹³C₂-labeled version, the same synthetic route could be employed with this compound to create an even heavier version of abscisic acid, which could be advantageous in certain mass spectrometry-based experiments.
Below is a data table summarizing the key stages of this synthetic application.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Labeled Product |
| 1 | [1,2-¹³C₂]Bromoacetic Acid | Triphenylphosphine | Formation of a phosphonium salt | [1,2-¹³C₂]Carboxymethyl(triphenyl)phosphonium bromide |
| 2 | Labeled Phosphonium Salt | Base | Generation of the Wittig reagent (ylide) | Carbomethoxymethylenetriphenylphosphorane-¹³C₂ |
| 3 | Labeled Wittig Reagent | 1-hydroxy-4-keto-α-ionone | Wittig Reaction (C=C bond formation) | Methyl [1,2-¹³C₂]Abscisate |
| 4 | Methyl [1,2-¹³C₂]Abscisate | Base (e.g., NaOH) | Saponification (Ester Hydrolysis) | (±)-[1,2-¹³C₂]Abscisic Acid |
Mechanistic Elucidation of Organic and Biochemical Reaction Pathways
Tracking Atom Fate in Enzymatic Transformations
Isotopic labeling is a definitive method for tracing the path of atoms from reactants to products in enzyme-catalyzed reactions. By using Bromoacetic-1,2-¹³C₂ Acid-d₂, researchers can unequivocally determine the destination of the carbon and deuterium (B1214612) atoms within a metabolic pathway or a specific enzymatic transformation.
One notable example of where such a tracer would be invaluable is in the study of haloalkane dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification of various environmental pollutants. The reaction is proposed to proceed via a nucleophilic attack by an active site carboxylate residue (e.g., aspartate) on the carbon bearing the halogen, forming a covalent ester intermediate.
By incubating a haloalkane dehalogenase with Bromoacetic-1,2-¹³C₂ Acid-d₂, the formation of the covalent intermediate can be monitored using techniques like NMR spectroscopy and mass spectrometry. The ¹³C labels would be incorporated into the enzyme-adduct, providing direct evidence for the covalent nature of the intermediate. Subsequent hydrolysis of this intermediate would release glycolic acid, and the ¹³C labels would be found in the corresponding positions of this product, confirming the pathway of the carbon backbone.
Table 1: Tracking the Fate of ¹³C Atoms in Haloalkane Dehalogenase Catalysis
| Step | Species | ¹³C Label Position | Detection Method |
|---|---|---|---|
| 1. Substrate Binding | Enzyme + Bromoacetic-1,2-¹³C₂ Acid-d₂ | C1 and C2 of substrate | NMR, Mass Spectrometry |
| 2. Intermediate Formation | Covalent Enzyme-Asp-CO-¹³CH(d)₂-¹³COOH | C1 and C2 of the adduct | NMR, Mass Spectrometry |
| 3. Hydrolysis | Enzyme + Glycolic-1,2-¹³C₂ Acid-d₂ | C1 and C2 of product | NMR, Mass Spectrometry |
Investigation of Intramolecular Rearrangements and Bond Cleavages
The dual labeling in Bromoacetic-1,2-¹³C₂ Acid-d₂ is particularly advantageous for studying reactions that involve intramolecular rearrangements or the cleavage of specific bonds. The presence of two adjacent ¹³C atoms allows for the use of ¹³C-¹³C coupling constants in NMR spectroscopy as a powerful diagnostic tool. A persistent coupling between the two labeled carbons indicates that the C1-C2 bond has remained intact throughout the reaction. Conversely, the disappearance of this coupling would signal a bond cleavage event.
Consider a hypothetical enzymatic reaction where an intramolecular rearrangement, such as a 1,2-hydride shift, is proposed. If Bromoacetic-1,2-¹³C₂ Acid-d₂ is used as a substrate or a precursor to the substrate, the fate of the deuterium atoms can be precisely tracked. If a deuterium atom initially at C2 migrates to C1 during the reaction, this would be readily observable by mass spectrometry (as the fragment masses would change) and NMR spectroscopy (due to changes in the chemical shift and coupling patterns of the deuterium and carbon atoms).
Detailed research findings from studies on similar labeled compounds have shown that such approaches can provide conclusive evidence for or against proposed reaction mechanisms involving complex bond reorganizations.
Stereochemical Analysis of Reaction Mechanisms Using Deuterium Labeling
The substitution of hydrogen with deuterium is a cornerstone of stereochemical analysis in reaction mechanisms. nih.gov The deuterium label in Bromoacetic-1,2-¹³C₂ Acid-d₂ allows for the investigation of the stereospecificity of enzyme-catalyzed reactions. Many enzymatic reactions proceed with a high degree of stereoselectivity, and tracking the position of deuterium can reveal the geometry of the transition state.
For instance, in a substitution reaction where the bromine atom of bromoacetate (B1195939) is displaced by a nucleophile, the reaction can proceed with either inversion or retention of configuration at the alpha-carbon. By using a stereospecifically deuterated bromoacetic acid derivative, the stereochemical outcome of the reaction can be determined. While Bromoacetic-1,2-¹³C₂ Acid-d₂ itself is not chiral, it can be used to synthesize chiral substrates where the position of deuterium relative to other substituents defines the stereochemistry.
The kinetic isotope effect (KIE) is another powerful tool that can be employed when using deuterated compounds. nih.gov The difference in reaction rates between a hydrogen-containing and a deuterium-containing substrate can provide information about the rate-determining step of a reaction. If the C-D bond is broken in the rate-limiting step, a significant primary KIE is typically observed.
Interrogation of Enzyme Active Site Chemistry and Substrate Binding
Bromoacetic acid and its derivatives are well-known alkylating agents that can form covalent bonds with nucleophilic residues in enzyme active sites, such as cysteine, histidine, and glutamate (B1630785). nih.gov By using the isotopically labeled Bromoacetic-1,2-¹³C₂ Acid-d₂, researchers can gain detailed insights into the structure and function of these active sites.
A classic example is the study of bovine carboxypeptidase A, where an analog of bromoacetic acid, N-bromoacetyl-N-methyl-L-phenylalanine, was used to identify a key glutamate residue (Glu-270) in the active site. acs.org If Bromoacetic-1,2-¹³C₂ Acid-d₂ were used in a similar experiment, the ¹³C labels would serve as a spectroscopic probe to characterize the local environment of the modified residue.
¹³C NMR spectroscopy is particularly powerful in this regard. The chemical shift of the ¹³C-labeled carbonyl carbon, for instance, is highly sensitive to its electronic environment. Upon covalent modification of an active site residue, the chemical shift of the ¹³C label will change, providing information about the nature of the covalent linkage (e.g., ester, thioester) and the polarity of the active site. Furthermore, the deuterium label can be used in solid-state NMR studies to probe the dynamics of the inhibitor within the active site.
Table 2: Probing an Enzyme Active Site with Bromoacetic-1,2-¹³C₂ Acid-d₂
| Technique | Information Gained |
|---|---|
| ¹³C NMR | Identification of the modified amino acid residue, characterization of the covalent bond formed, information about the local electronic environment. |
| Mass Spectrometry | Confirmation of covalent modification, identification of the modified peptide after proteolytic digestion. |
| ¹H/²H NMR | Probing the orientation and dynamics of the inhibitor in the active site. |
| X-ray Crystallography | High-resolution structural view of the inhibitor covalently bound in the active site. |
Future Directions and Emerging Research Avenues for Isotope Labeled Bromoacetic Acid
Integration with Advanced Multi-Omics Technologies (e.g., Proteomics, Transcriptomics)
The holistic approach of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of biological systems. nih.govnih.gov Isotope-labeled compounds like Bromoacetic-1,2-13C2 Acid-d2 are poised to become central to these integrated analyses.
In proteomics , stable isotope labeling is a cornerstone for accurate protein quantification. moravek.comnih.gov Bromoacetic acid is a well-known alkylating agent that reacts specifically with cysteine residues in proteins. cymitquimica.com Using an isotopically labeled version allows for differential labeling of protein samples. For instance, a control sample can be treated with standard bromoacetic acid, while a test sample is treated with this compound. When the samples are mixed and analyzed by mass spectrometry, the mass difference introduced by the heavy isotopes allows for precise relative quantification of cysteine-containing peptides, and thus their parent proteins. oup.com This strategy, similar to the established isotope-coded affinity tag (ICAT) method, aids in understanding protein expression, modifications, and interactions within the cell. silantes.com A similar approach using O18-labeled iodoacetic acid has demonstrated linear quantitation across a wide dynamic range, highlighting the potential of halogenated acetic acid isotopologues in quantitative proteomics. nih.gov
In transcriptomics , while direct labeling of RNA with bromoacetic acid is not a standard method, the downstream effects of metabolic perturbations traced by labeled compounds can be correlated with changes in gene expression. silantes.com By using this compound as a metabolic probe, researchers can track how cells process the acetate (B1210297) backbone. The resulting changes in metabolite pools can influence gene expression, and by combining metabolomic data from the tracer with transcriptomic data, researchers can build powerful models of metabolic regulation. silantes.com
The integration of these approaches allows for a more complete picture of cellular function. For example, a study could use this compound to simultaneously quantify changes in protein abundance (proteomics) and trace the flux of carbon through metabolic pathways (metabolomics), while linking these changes to shifts in gene expression (transcriptomics).
Table 1: Applications in Multi-Omics
| Omics Field | Application of Labeled Bromoacetic Acid | Expected Outcome |
|---|---|---|
| Proteomics | Differential alkylation of cysteine residues | Relative and absolute quantification of proteins |
| Metabolomics | Tracer for metabolic flux analysis | Elucidation of metabolic pathways and network dynamics |
| Transcriptomics | Indirect analysis via metabolic perturbation | Correlation of metabolic state with gene expression profiles |
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Throughput
The utility of isotope-labeled compounds is intrinsically linked to the analytical methods used for their detection. Future research will focus on developing novel methodologies to enhance both the sensitivity and throughput of analyses involving compounds like this compound.
High-throughput screening is crucial in fields like drug discovery and metabolomics. nih.gov Isotope labeling is a key enabler of multiplexed analysis, where multiple samples are labeled with unique isotopic tags, pooled, and analyzed in a single run. chemrxiv.orgresearchgate.net This approach significantly reduces instrument time and minimizes analytical variability. chemrxiv.org Chemical tags with numerous unique isotopic combinations are being developed to increase this multiplexing capacity, with systems allowing for the analysis of up to 96 samples simultaneously already reported. nih.govresearchgate.net this compound can serve as one of these unique tags in a multiplexed experiment.
To enhance sensitivity, researchers are exploring advanced mass spectrometry techniques. High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can easily resolve the mass difference between labeled and unlabeled fragments, which is crucial for accurate quantification. nih.gov Furthermore, techniques like gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS) offer extremely high precision for detecting even minute amounts of isotope tracers, making them ideal for studies where the labeled compound is expected to be present at very low concentrations. acs.org The development of new ionization sources and mass analyzers will continue to push the limits of detection for isotopically labeled molecules.
Table 2: Advanced Analytical Methodologies
| Methodology | Advantage for Labeled Compound Analysis | Future Trend |
|---|---|---|
| Multiplex Isotope Tagging | Increased sample throughput, reduced variability. nih.govchemrxiv.org | Development of tags with higher multiplexing capacity (e.g., >96-plex). researchgate.net |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) | High mass accuracy and resolution for unambiguous peak assignment. nih.govacs.org | Improved instrumentation for faster scan speeds and greater dynamic range. |
| Gas Chromatography-Combustion-IRMS | Ultra-high sensitivity for tracer detection. acs.org | Miniaturization and coupling with other separation techniques. |
Expanding Applications in Systems Biology and Synthetic Biology for Metabolic Engineering
Systems biology aims to understand the complex interactions within biological systems, while synthetic biology seeks to design and construct new biological parts, devices, and systems. nih.govnih.gov Isotope tracers like this compound are invaluable in both fields for mapping and re-engineering cellular metabolism. nih.gov
In systems biology, stable isotope tracing is a powerful method for elucidating metabolic networks. mssm.edu By introducing a 13C-labeled substrate into a biological system, researchers can track the path of the carbon atoms as they are incorporated into various downstream metabolites. acs.org This provides a detailed snapshot of metabolic flux, revealing the relative activity of different pathways. mssm.edu The dual labeling in this compound provides additional information, as both carbon atoms can be traced, helping to resolve complex reaction sequences.
This knowledge is then applied in synthetic biology for metabolic engineering. The goal of metabolic engineering is to purposefully rewire the metabolism of an organism (often a microbe) to enhance the production of a desired chemical, such as a biofuel or a pharmaceutical precursor. nih.gov By using isotope tracers to identify bottlenecks and competing pathways in a production host, engineers can make targeted genetic modifications to optimize the metabolic flux towards the product of interest. nih.gov For example, if tracing experiments show that the carbon from labeled bromoacetic acid is being diverted to an undesirable byproduct, the gene encoding the enzyme for that reaction can be knocked out to redirect the carbon flow.
Computational Chemistry and Isotopic Effects Modeling for Deeper Mechanistic Insights
Computational chemistry provides a theoretical framework for understanding and predicting the behavior of molecules, including the effects of isotopic substitution. nih.gov The replacement of a lighter isotope with a heavier one (e.g., 1H with 2H, or 12C with 13C) alters the vibrational frequencies of chemical bonds. This can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon isotopic substitution. rsc.org
Modeling these isotopic effects can provide profound insights into reaction mechanisms. rsc.org For a reaction involving this compound, computational methods like density functional theory (DFT) can be used to calculate the vibrational frequencies of the molecule in its ground state and at the transition state of the reaction. nih.gov The predicted KIE can then be compared with experimental results to validate a proposed reaction mechanism. rsc.org Discrepancies between the calculated and observed KIE can help refine the understanding of the transition state structure.
The presence of both 13C and deuterium (B1214612) in this compound allows for the study of multiple KIEs within the same molecule, offering more constraints on the possible reaction mechanism. Furthermore, isotopic substitution can sometimes affect chromatographic behavior, an important consideration in analytical methods. nih.gov Computational models can help predict these effects, aiding in the development of more robust analytical protocols. As computational power increases, these modeling approaches will become increasingly accurate and integral to the study of isotopically labeled compounds.
Q & A
How can researchers optimize the synthesis of Bromoacetic-1,2-¹³C₂ Acid-d₂ to ensure isotopic purity for metabolic pathway tracing?
Answer:
Synthesis must balance isotopic incorporation efficiency with minimizing side reactions. Use deuterated solvents (e.g., D₂O) to prevent proton exchange during carboxyl group deuteration . For ¹³C labeling, employ [1,2-¹³C₂]acetic acid as a precursor in bromination reactions, leveraging its intact incorporation into the carbon backbone, as demonstrated in isotopic tracing studies of avermectin biosynthesis . Purification via preparative HPLC with a deuterium-compatible mobile phase ensures isotopic purity >98%, critical for reducing spectral interference in downstream NMR or MS analyses .
What experimental parameters are critical for resolving spectral overlap in ¹³C-NMR analyses of Bromoacetic-1,2-¹³C₂ Acid-d₂ in complex biological matrices?
Answer:
Key parameters include:
- Magnetic field strength : ≥600 MHz to enhance resolution of ¹³C-¹³C coupling signals.
- Decoupling schemes : Use inverse-gated decoupling to suppress NOE effects from neighboring protons .
- Sample preparation : Acidify matrices to pH ≤2 to stabilize the carboxyl group and minimize deuterium exchange .
For metabolic studies, spiking with unlabeled bromoacetic acid as an internal reference helps distinguish labeled peaks .
How can contradictory data arise in kinetic isotope effect (KIE) studies involving Bromoacetic-1,2-¹³C₂ Acid-d₂, and how should researchers address them?
Answer:
Contradictions often stem from:
- Deuterium-induced rate retardation : Deuteration at the α-carbon slows reaction kinetics, skewing KIE calculations. Mitigate by normalizing rates against non-deuterated controls .
- Isotopic scrambling : Ensure reaction conditions (e.g., temperature <40°C) prevent ¹³C migration, validated via control experiments with singly labeled analogs .
Statistical tools like ANOVA should compare triplicate datasets to isolate systematic errors .
What methodologies are recommended for quantifying deuterium incorporation in Bromoacetic-1,2-¹³C₂ Acid-d₂ during enzymatic assays?
Answer:
- Mass spectrometry (MS) : High-resolution Q-TOF MS with electrospray ionization (ESI) in negative ion mode detects [M-D]⁻ fragments, with deuterium content calculated via isotopic abundance ratios .
- ¹H-NMR : Compare integration of residual proton signals (e.g., α-CH₂) against deuterated regions. Suppress water signals using presaturation .
Calibrate using synthetic standards with known D/H ratios, as outlined in isotopic QC protocols .
How does the isotopic labeling of Bromoacetic-1,2-¹³C₂ Acid-d₂ enhance sensitivity in tracing short-lived metabolic intermediates?
Answer:
¹³C-¹³C spin-spin coupling in NMR increases signal multiplicity, enabling detection of low-concentration intermediates (e.g., acetyl-CoA derivatives) via J-coupled splitting patterns . Deuterated analogs reduce background noise in MS by shifting m/z ratios away from endogenous metabolites . For time-resolved studies, use rapid quenching techniques (e.g., freeze-clamping) paired with LC-MS/MS to capture transient species .
What precautions are necessary when handling Bromoacetic-1,2-¹³C₂ Acid-d₂ in cell culture studies to avoid isotopic dilution?
Answer:
- Media preparation : Use glucose-free and serum-free media to prevent unlabeled carbon sources from diluting ¹³C signals .
- Cell permeability : Optimize delivery via esterification (e.g., methyl ester derivatives) to enhance uptake without hydrolysis .
- Quenching : Rapidly lyse cells in cold methanol (-80°C) to halt enzymatic activity and preserve isotopic integrity .
How can researchers validate the stability of Bromoacetic-1,2-¹³C₂ Acid-d₂ under varying pH conditions for long-term storage?
Answer:
- Accelerated stability testing : Incubate samples at pH 2–9 (25°C and 40°C) for 14 days. Monitor degradation via LC-MS for debromination or deuterium loss .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (-20°C, pH 4.5) .
For acidic conditions (pH <3), lyophilization in amber vials under argon prevents photolytic and oxidative degradation .
What advanced computational tools are available to predict the reactivity of Bromoacetic-1,2-¹³C₂ Acid-d₂ in nucleophilic substitution reactions?
Answer:
- DFT calculations : Simulate transition states using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model deuterium’s steric and electronic effects .
- Isotope-enabled QSAR : Train models on kinetic data from analogous deuterated/¹³C-labeled compounds to predict reaction rates .
Experimental validation via Hammett plots correlates substituent effects with isotopic KIEs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
